molecular formula C20H29N3O3 B2698136 N1-cyclopentyl-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide CAS No. 942012-20-6

N1-cyclopentyl-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide

Cat. No.: B2698136
CAS No.: 942012-20-6
M. Wt: 359.47
InChI Key: NHFYONRFTFXTJJ-UHFFFAOYSA-N
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Description

N1-cyclopentyl-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide is a complex organic compound characterized by its unique structure, which includes a cyclopentyl group, a morpholino group, and a p-tolyl group.

Preparation Methods

The synthesis of N1-cyclopentyl-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide typically involves multiple steps, starting with the preparation of the morpholino and p-tolyl intermediates. These intermediates are then coupled with cyclopentyl and oxalamide groups under specific reaction conditions. The synthetic routes often involve the use of coupling agents, catalysts, and controlled reaction environments to ensure the desired product is obtained with high purity and yield .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to streamline the production process.

Chemical Reactions Analysis

N1-cyclopentyl-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles under specific conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium or platinum, and controlled temperatures and pressures to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N1-cyclopentyl-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N1-cyclopentyl-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

N1-cyclopentyl-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide can be compared with other similar compounds, such as N1-cyclopentyl-N2-(thiazol-2-yl)oxalamide and N1-(2-morpholino-2-(p-tolyl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide. These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

N'-cyclopentyl-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O3/c1-15-6-8-16(9-7-15)18(23-10-12-26-13-11-23)14-21-19(24)20(25)22-17-4-2-3-5-17/h6-9,17-18H,2-5,10-14H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHFYONRFTFXTJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2CCCC2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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